molecular formula C12H17NO4S B7581491 N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide

N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide

Cat. No. B7581491
M. Wt: 271.33 g/mol
InChI Key: VPKPSEYFCVVPJL-UHFFFAOYSA-N
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Description

N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide, also known as DBDSMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide is not fully understood, but it is believed to act through the inhibition of specific enzymes or proteins involved in various biological processes. For example, N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide can reduce tumor growth in animal models and have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide. One direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the exploration of its potential as a crop protection agent. Additionally, further research is needed to fully understand the mechanism of action of N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide and its effects on various biological processes. Finally, the synthesis of novel derivatives of N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide could lead to the development of new materials with unique properties.

Synthesis Methods

N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2-methylbenzenesulfonyl chloride with 1,4-dioxane in the presence of a base, followed by the reaction with methylamine. The final product is obtained through crystallization and purification.

Scientific Research Applications

N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide has been extensively studied for its potential applications in various fields, such as pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide has been identified as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In agriculture, N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide has been shown to have herbicidal and fungicidal properties, making it a potential candidate for crop protection. In materials science, N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide has been used as a precursor for the synthesis of various materials, such as metal-organic frameworks and porous carbon.

properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-10-4-2-3-5-12(10)18(14,15)13-8-11-9-16-6-7-17-11/h2-5,11,13H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKPSEYFCVVPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NCC2COCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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